molecular formula C13H14N4O3S B5815766 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide

Cat. No.: B5815766
M. Wt: 306.34 g/mol
InChI Key: VDGMSTATSAGKGK-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where a suitable nitrobenzoyl chloride reacts with the thiadiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Affecting the replication and transcription processes.

    Modulating Cellular Pathways: Influencing various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Similar structure but lacks the methyl group, which may affect its chemical properties and biological activities.

    N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide: Contains a phenylisoxazole moiety instead of the nitrobenzamide group, leading to different applications and properties.

    3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: Features a pyrazole ring, which may confer different reactivity and biological effects.

Properties

IUPAC Name

3-methyl-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGMSTATSAGKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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